molecular formula C11H15N5O B1460040 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-31-4

7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1460040
M. Wt: 233.27 g/mol
InChI Key: WEKXWAIZJJOUCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves combining a piperidine ring, a triazolo ring, and a pyrimidine ring. Various synthetic routes exist, including using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Researchers have optimized methods to achieve high yields and purity.

Safety And Hazards

  • Insensitivity : Compound 5 exhibits excellent insensitivity toward external stimuli, making it a potential secondary explosive .
  • Sensitivity : Compounds 14, 17, and 19 are sensitive but have high calculated detonation performance, suggesting applications as primary explosives .

Future Directions

: Liu, Y., Zhao, G., Tang, Y., Zhang, J., Hu, L., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2019). Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials. Journal of Materials Chemistry A, 7(13), 7631–7640. Link

properties

IUPAC Name

7-methyl-2-piperidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-7-9(17)12-10-13-11(14-16(8)10)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXWAIZJJOUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NC(=NN12)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153345
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

1428139-31-4
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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